![molecular formula C27H38N4S2 B4187602 N-CYCLOHEXYL-N-(3-{[(4-ETHYLANILINO)CARBOTHIOYL]AMINO}PROPYL)-N'-(4-ETHYLPHENYL)THIOUREA](/img/structure/B4187602.png)
N-CYCLOHEXYL-N-(3-{[(4-ETHYLANILINO)CARBOTHIOYL]AMINO}PROPYL)-N'-(4-ETHYLPHENYL)THIOUREA
Overview
Description
“N-cyclohexyl-N’-(4-ethylphenyl)-N-[3-({[(4-ethylphenyl)amino]carbonothioyl}amino)propyl]thiourea” is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes cyclohexyl, ethylphenyl, and thiourea functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-cyclohexyl-N’-(4-ethylphenyl)-N-[3-({[(4-ethylphenyl)amino]carbonothioyl}amino)propyl]thiourea” typically involves multiple steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction or other alkylation methods.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be added via Friedel-Crafts alkylation or similar aromatic substitution reactions.
Thiourea Formation: The thiourea moiety is formed by reacting isothiocyanates with amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: For efficient and scalable synthesis.
Purification Techniques: Such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to amines or other reduced forms.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Ligand Design: Employed in the design of ligands for metal complexes.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Protein Binding: Studied for its binding affinity to proteins.
Medicine
Drug Development: Explored for potential therapeutic applications.
Antimicrobial Activity: Investigated for its antimicrobial properties.
Industry
Material Science: Used in the development of new materials.
Agriculture: Studied for its potential use in pesticides.
Mechanism of Action
The mechanism of action of “N-cyclohexyl-N’-(4-ethylphenyl)-N-[3-({[(4-ethylphenyl)amino]carbonothioyl}amino)propyl]thiourea” involves its interaction with molecular targets such as enzymes, proteins, and receptors. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site or allosteric sites.
Modulation of Receptors: By acting as an agonist or antagonist.
Pathway Interference: By disrupting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N’-(4-methylphenyl)-N-[3-({[(4-methylphenyl)amino]carbonothioyl}amino)propyl]thiourea
- N-cyclohexyl-N’-(4-isopropylphenyl)-N-[3-({[(4-isopropylphenyl)amino]carbonothioyl}amino)propyl]thiourea
Uniqueness
“N-cyclohexyl-N’-(4-ethylphenyl)-N-[3-({[(4-ethylphenyl)amino]carbonothioyl}amino)propyl]thiourea” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-cyclohexyl-3-(4-ethylphenyl)-1-[3-[(4-ethylphenyl)carbamothioylamino]propyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N4S2/c1-3-21-11-15-23(16-12-21)29-26(32)28-19-8-20-31(25-9-6-5-7-10-25)27(33)30-24-17-13-22(4-2)14-18-24/h11-18,25H,3-10,19-20H2,1-2H3,(H,30,33)(H2,28,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKMNHFTHGTXFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NCCCN(C2CCCCC2)C(=S)NC3=CC=C(C=C3)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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